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Compound of Interest

Compound Name: Diaminopropane

Cat. No.: B031400 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance

(NMR), infrared (IR), and mass spectrometry (MS) data for the commercially available isomers

of diaminopropane: 1,2-diaminopropane and 1,3-diaminopropane. This document is

intended to serve as a valuable resource for researchers and professionals in the fields of

chemistry, materials science, and drug development who utilize these compounds in their work.

A third isomer, 2,2-diaminopropane (also known as propane-2,2-diamine), is notably absent

from this guide. Extensive searches of chemical databases and literature have yielded no

publicly available experimental spectroscopic data for this compound. This suggests that 2,2-

diaminopropane may be highly unstable or not readily synthesized and isolated, precluding its

routine spectroscopic characterization.

Spectroscopic Data of 1,2-Diaminopropane
1,2-Diaminopropane is a chiral molecule, and its spectroscopic data is presented below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
¹H NMR
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~2.8 - 2.9 Multiplet 1H CH

~2.5 - 2.6 Multiplet 1H CH₂ (diastereotopic)

~2.3 - 2.4 Multiplet 1H CH₂ (diastereotopic)

~1.2 Broad Singlet 4H NH₂

~1.0 Doublet 3H CH₃

¹³C NMR

Chemical Shift (ppm) Assignment

~50 CH

~48 CH₂

~22 CH₃

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

~3360, ~3280 Strong, Sharp
N-H Stretch (asymmetric and

symmetric)

~2960 - 2850 Strong C-H Stretch (aliphatic)

~1600 Medium N-H Bend (scissoring)

~1460 Medium C-H Bend (asymmetric)

~830 Strong, Broad N-H Wag

Mass Spectrometry (MS) Data
The mass spectrum of 1,2-diaminopropane is characterized by a molecular ion peak and

prominent fragment ions resulting from the cleavage of C-C and C-N bonds.
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m/z Relative Intensity Assignment

74 Moderate [M]⁺ (Molecular Ion)

58 Moderate [M - NH₂]⁺

44 High [CH₃CHNH₂]⁺

30 High [CH₂NH₂]⁺

Spectroscopic Data of 1,3-Diaminopropane
1,3-Diaminopropane is an achiral molecule with a plane of symmetry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data.
[1][2]
¹H NMR

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~2.7 Triplet 4H CH₂-N

~1.6 Quintet 2H C-CH₂-C

~1.3 Broad Singlet 4H NH₂

¹³C NMR

Chemical Shift (ppm) Assignment

~40 CH₂-N

~35 C-CH₂-C

Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3360, ~3280 Strong, Sharp
N-H Stretch (asymmetric and

symmetric)

~2930 - 2840 Strong C-H Stretch (aliphatic)

~1600 Medium N-H Bend (scissoring)

~1470 Medium C-H Bend (scissoring)

~820 Strong, Broad N-H Wag

Mass Spectrometry (MS) Data
The mass spectrum of 1,3-diaminopropane shows a molecular ion peak and characteristic

fragmentation patterns.

m/z Relative Intensity Assignment

74 Moderate [M]⁺ (Molecular Ion)

56 Moderate [M - NH₃]⁺

44 Moderate [CH₂CH₂NH₂]⁺

30 High [CH₂NH₂]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These protocols are intended as a guide and may require optimization based

on the specific instrumentation and sample conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of the diaminopropane sample in 0.5-0.7 mL of a

deuterated solvent (e.g., deuterated chloroform (CDCl₃), deuterium oxide (D₂O), or

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b031400?utm_src=pdf-body
https://www.benchchem.com/product/b031400?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031400?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


deuterated methanol (CD₃OD)). The choice of solvent will depend on the solubility of the

sample and the desired exchange of labile amine protons.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for

chemical shift calibration (0 ppm).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

The NMR spectrometer is typically operated at a magnetic field strength of 300 MHz or

higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

The instrument should be properly tuned and shimmed to ensure a homogeneous

magnetic field and optimal resolution.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient

number of scans should be averaged to obtain a good signal-to-noise ratio. The spectral

width should be set to cover the expected range of proton chemical shifts (typically 0-10

ppm).

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the

spectrum to single lines for each unique carbon atom. A larger number of scans will be

required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope. The spectral

width should be set to encompass the expected range of carbon chemical shifts (typically

0-60 ppm for aliphatic amines).

Infrared (IR) Spectroscopy
Sample Preparation:

For liquid samples, a thin film can be prepared by placing a drop of the neat liquid

between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where a

drop of the liquid sample is placed directly on the ATR crystal.
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Instrument Setup:

The FTIR spectrometer should be purged with dry air or nitrogen to minimize interference

from atmospheric water and carbon dioxide.

A background spectrum of the empty sample holder (or clean ATR crystal) should be

collected before acquiring the sample spectrum.

Data Acquisition:

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-

noise ratio.

The final spectrum is presented as percent transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Introduction and Ionization:

The diaminopropane sample can be introduced into the mass spectrometer via a direct

insertion probe for solids or liquids with low volatility, or through a gas chromatograph (GC-

MS) for volatile liquids.

Electron Ionization (EI) is a common method for generating ions, typically using an

electron beam with an energy of 70 eV.

Mass Analysis:

The generated ions are accelerated and separated based on their mass-to-charge ratio

(m/z) using a mass analyzer such as a quadrupole, time-of-flight (TOF), or magnetic

sector.

Data Acquisition:

The detector records the abundance of ions at each m/z value.
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The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Visualizations
Spectroscopic Differentiation of Diaminopropane
Isomers

Spectroscopic Differentiation of Diaminopropane Isomers

Diaminopropane Isomers

Spectroscopic Techniques

Distinguishing Spectral Features

1,2-Diaminopropane

NMR SpectroscopyIR Spectroscopy Mass Spectrometry

1,3-Diaminopropane

Number of unique signals
Splitting patternsFingerprint region differences Fragmentation patterns

Relative abundance of key fragments

Click to download full resolution via product page

Caption: Differentiation of diaminopropane isomers via spectroscopy.

General Workflow for Spectroscopic Analysis
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General Workflow for Spectroscopic Analysis of Diaminopropane

Obtain Diaminopropane Sample

Sample Preparation
(Dissolution/Dilution)

NMR Data Acquisition
(¹H and ¹³C) IR Data Acquisition MS Data Acquisition

NMR Data Processing
(Referencing, Integration)

IR Data Processing
(Baseline Correction)

MS Data Processing
(Peak Identification)

NMR Spectra Interpretation
(Peak Assignment)

IR Spectrum Interpretation
(Functional Group Identification)

MS Spectrum Interpretation
(Fragmentation Analysis)

Structural Elucidation and Isomer Identification

Final Report Generation

Click to download full resolution via product page

Caption: Workflow for spectroscopic analysis of diaminopropane.
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[https://www.benchchem.com/product/b031400#spectroscopic-data-nmr-ir-ms-of-
diaminopropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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